molecular formula C11H12FN3O B2371941 N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide CAS No. 2093547-70-5

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide

Cat. No.: B2371941
CAS No.: 2093547-70-5
M. Wt: 221.235
InChI Key: FAUKIFBKGSBAQO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanomethyl group, a dimethylamino group, and a fluorine atom attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide typically involves the reaction of 4-(dimethylamino)-2-fluorobenzoic acid with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-4-(dimethylamino)-2-chlorobenzamide
  • N-(cyanomethyl)-4-(dimethylamino)-2-bromobenzamide
  • N-(cyanomethyl)-4-(dimethylamino)-2-iodobenzamide

Uniqueness

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it more effective in certain applications compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-(cyanomethyl)-4-(dimethylamino)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15(2)8-3-4-9(10(12)7-8)11(16)14-6-5-13/h3-4,7H,6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUKIFBKGSBAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)NCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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